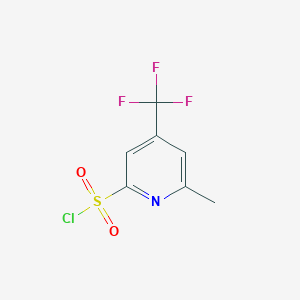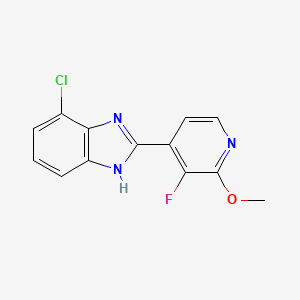
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted benzodiazoles or pyridines.
Applications De Recherche Scientifique
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The specific interactions and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-1,3-benzodiazole: Lacks the pyridine moiety.
2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the chloro group.
7-chloro-2-(2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the fluoro group.
Uniqueness
The presence of both the chloro and fluoro groups, along with the methoxypyridine moiety, may confer unique chemical and biological properties, such as increased potency, selectivity, or stability.
Propriétés
Formule moléculaire |
C13H9ClFN3O |
|---|---|
Poids moléculaire |
277.68 g/mol |
Nom IUPAC |
4-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClFN3O/c1-19-13-10(15)7(5-6-16-13)12-17-9-4-2-3-8(14)11(9)18-12/h2-6H,1H3,(H,17,18) |
Clé InChI |
VNBBKWQDADPONJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1F)C2=NC3=C(N2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


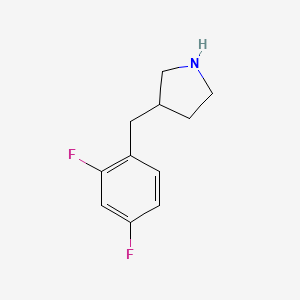
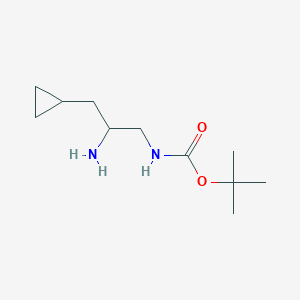
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
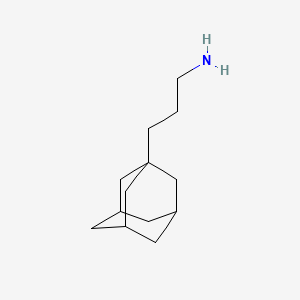

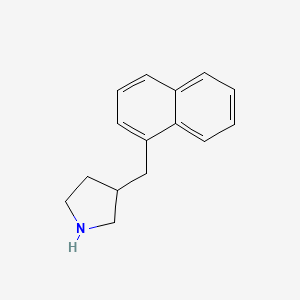
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
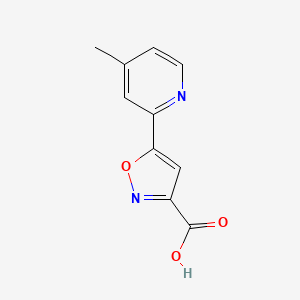
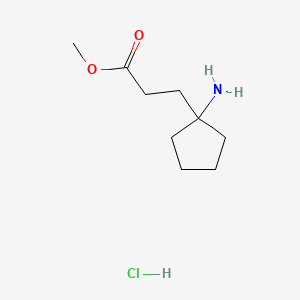

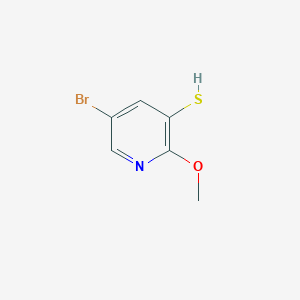
amine](/img/structure/B13585558.png)

